N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine
Description
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine is a synthetic purine derivative characterized by a glycine moiety conjugated to a modified purine scaffold. The core structure consists of a 3H-purine ring substituted with a methylamino group at position 6, an acetyl linker, and a terminal glycine residue. The glycine conjugation may enhance solubility or facilitate transport across biological membranes .
Properties
CAS No. |
918334-40-4 |
|---|---|
Molecular Formula |
C10H12N6O3 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-8)16(5-15-9)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,13,14)(H,18,19) |
InChI Key |
QGCXJDZIRKPZSE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.
Attachment of the Acetamido Group: The acetamido group is attached through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine is a purine derivative that exhibits unique structural characteristics conducive to biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Molecular Formula : C₁₃H₁₅N₅O₂
Molecular Weight : 273.30 g/mol
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, particularly in targeting glioblastoma cells. A study utilizing hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry revealed that this compound can modulate metabolic pathways in cancer cells, leading to altered growth and survival rates. The analysis showed significant differences in metabolite profiles between treated and untreated glioblastoma cell lines, suggesting potential mechanisms for its anticancer effects .
Antiviral Properties
The antiviral efficacy of this compound has been explored against various viral strains, including herpes simplex virus type 1 (HSV-1). In vitro studies demonstrated that derivatives of this compound exhibited high antiviral activity, particularly against acyclovir-resistant strains, indicating its potential as a therapeutic agent in viral infections .
Metabolic Studies
This compound has been utilized in metabolomic studies to investigate the metabolic heterogeneity of cancer cells. By employing advanced analytical techniques such as HILIC-MS, researchers quantified over 150 metabolites in cell lysates and culture media, providing insights into the metabolic adaptations of glioblastoma cells under treatment with this compound . This highlights its utility in understanding cellular metabolism and identifying novel therapeutic targets.
Case Study 1: Glioblastoma Treatment
A recent study focused on the application of this compound in glioblastoma therapy demonstrated its ability to inhibit cell proliferation and induce apoptosis in T98G and U118 cell lines. The findings suggested that the compound's mechanism involves interference with key metabolic pathways essential for tumor growth, making it a promising candidate for further development as an anticancer drug.
Case Study 2: Antiviral Efficacy Against HSV-1
In vitro experiments assessed the antiviral activity of this compound against HSV-1. Results indicated that the compound significantly reduced viral replication rates compared to controls, showcasing its potential as an effective antiviral agent. Further investigations into the structure-activity relationship (SAR) of related compounds revealed that modifications at specific positions enhanced antiviral potency.
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Anticancer | This compound | T98G, U118 (Glioblastoma) | Inhibition of cell proliferation |
| Antiviral | This compound | HSV-1 | Reduced viral replication |
| Metabolic Profiling | This compound | Various Cancer Cell Lines | Altered metabolite profiles |
Mechanism of Action
The mechanism of action of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
Fidexaban (ZK 807834)
Fidexaban, referenced in the provided evidence, is a glycine-containing anticoagulant with a complex heterocyclic structure (C₂₅H₂₄F₂N₆O₅) and a molecular weight of 526.49 g/mol . Unlike N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine, Fidexaban features a pyridine core, fluorinated aromatic rings, and an imidazoline group, which contribute to its high affinity for Factor Xa—a key enzyme in the coagulation cascade.
Key Differences :
- Target Specificity: Fidexaban is a selective Factor Xa inhibitor, whereas this compound likely interacts with purine-related pathways (e.g., kinases or nucleoside transporters).
- Structural Complexity : Fidexaban’s larger structure (526.49 g/mol) includes fluorinated and aromatic groups for enhanced metabolic stability, while the target compound’s simpler purine-glycine scaffold (estimated molecular weight: ~267.25 g/mol) may prioritize membrane permeability.
Purine-Based Analogues
Other purine derivatives, such as Aciclovir (antiviral) and 6-Mercaptopurine (anticancer), lack glycine conjugation but share the purine scaffold.
Pharmacokinetic and Pharmacodynamic Profiles
Data Table: Comparative Analysis
Key Observations :
- Solubility: Glycine conjugation in this compound may confer higher aqueous solubility compared to non-polar purine analogues like 6-Mercaptopurine.
- Bioavailability : Fidexaban’s fluorinated aromatic system enhances oral bioavailability, whereas the target compound’s smaller size could favor rapid absorption.
Research Findings and Clinical Relevance
- Fidexaban: Demonstrated efficacy in Phase II/III trials for venous thromboembolism prevention, with a half-life of ~12 hours and renal clearance .
Mechanistic Contrast :
- Fidexaban’s anticoagulant activity relies on blocking Factor Xa’s active site through hydrophobic and hydrogen-bonding interactions.
- This compound may act as a competitive inhibitor of purine-binding enzymes or a prodrug requiring glycine cleavage for activation.
Biological Activity
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine, also known as a derivative of N-acetylglycine, exhibits significant biological activity that has garnered attention in various fields, including pharmacology and metabolic studies. This article explores the biological activity of this compound, highlighting its metabolic pathways, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its purine base structure with an acetyl group attached to glycine. The compound's structural formula can be represented as follows:
This structure plays a crucial role in its interaction with biological systems.
Synthesis and Degradation
The compound is synthesized through the acetylation of glycine, facilitated by the enzyme glycine N-acyltransferase (GLYAT). This enzyme catalyzes the transfer of an acyl group from acetyl-CoA to glycine, producing N-acetylglycine as a byproduct. The metabolic fate of this compound involves conversion into various metabolites that can influence cellular functions and signaling pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have indicated that N-acetylglycine derivatives exhibit anti-inflammatory properties. For instance, in animal models, treatment with N-acetylglycine was associated with reduced markers of inflammation in tissues affected by oxidative stress .
- Neuroprotective Effects : Research has demonstrated that this compound may protect neuronal cells from damage induced by excitotoxicity and oxidative stress. In vitro studies showed that it could reduce cell death in neuronal cultures exposed to harmful agents .
- Metabolic Regulation : Recent metabolomic studies suggest that N-acetylglycine plays a role in regulating energy metabolism and body weight. In experiments with mice, administration of N-acetylglycine resulted in significant reductions in body weight and fat mass compared to control groups . This indicates potential applications in obesity management.
Study 1: Neuroprotection in Glioblastoma Cells
A study investigated the effects of this compound on glioblastoma cell lines. The results showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Metabolomic profiling revealed alterations in amino acid metabolism, suggesting a mechanism involving the modulation of metabolic pathways critical for tumor growth .
Study 2: Weight Management in Obesity Models
In another study focusing on obesity, mice treated with N-acetylglycine showed a significant decrease in body weight gain over a period of four weeks compared to untreated controls. The findings suggested that the compound may enhance metabolic rates or alter fat storage mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced inflammation markers | |
| Neuroprotective | Decreased neuronal cell death | |
| Weight management | Significant reduction in body weight |
Table 2: Metabolomic Changes Induced by Treatment
Q & A
Q. What are the recommended synthetic routes for preparing N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine in a laboratory setting?
- Methodological Answer : Solid-phase synthesis protocols, similar to peptoid synthesis, can be adapted for this compound. A two-step reaction cycle involving acetylation of the purine core followed by glycine conjugation is suggested. Critical parameters include:
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- Activation : Carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) with NHS (N-hydroxy-succinimide) improve coupling efficiency .
- Validation : Confirm intermediate structures via LC-MS and H NMR (e.g., verifying methylamino proton signals at δ 2.8–3.1 ppm) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] ion).
- NMR Spectroscopy : C NMR to resolve the acetyl-glycine linkage (C=O signal ~170–175 ppm) and purine ring carbons.
- Chromatography : UPLC with UV detection at 260 nm (purine absorption) for purity assessment (>95% recommended).
- Reference Standards : Cross-validate against NIST-certified glycine derivatives or synthetic analogs .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound for adenosine receptors?
- Methodological Answer :
- Assay Optimization :
- Competitive Binding Studies : Use H-labeled agonists (e.g., H-CCPA for A receptors) with varying ATP concentrations to control for endogenous interference.
- Buffer Conditions : Include 10 mM Mg to stabilize receptor conformations and reduce nonspecific binding .
- Data Normalization : Compare results across labs using internal controls (e.g., reference antagonists like DPCPX). Discrepancies may arise from receptor subtype specificity or batch-to-batch compound variability .
Q. How can researchers investigate the metabolic stability of this compound in hepatic systems?
- Methodological Answer :
- In Vitro Models :
- Liver Microsomes : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH-regenerating system. Monitor degradation via LC-MS/MS over 60 minutes.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic pathways.
- Stable Isotope Tracing : Introduce C-labeled glycine to track cleavage products (e.g., C-formate or methylamine derivatives) .
Q. What computational approaches are suitable for predicting the interaction of this compound with nucleic acid structures?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to G-quadruplex DNA. Parameters:
- Grid Box : Center on the purine core (20 Å dimensions).
- Scoring : Prioritize hydrogen bonds between the acetyl-glycine moiety and phosphate backbone.
- MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water model) to assess stability of predicted complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
